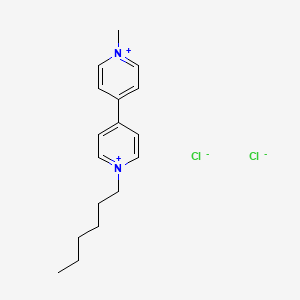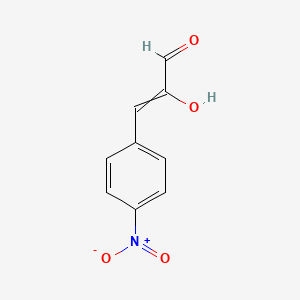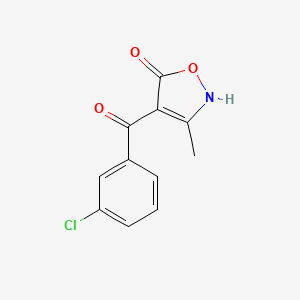![molecular formula C37H45N B14312609 N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline CAS No. 109298-38-6](/img/structure/B14312609.png)
N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is notable for its unique structure, which combines the electron-donating properties of N,N-dimethylaniline with the electron-accepting characteristics of pyrene. This dual functionality makes it a valuable compound in various scientific research applications, particularly in the fields of organic electronics and photophysics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-bromopyrene to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as rigorous purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline involves its ability to participate in electron transfer processes. The pyrene moiety acts as an electron acceptor, while the N,N-dimethylaniline group serves as an electron donor. This electron transfer capability is crucial for its function in organic electronic devices and its role as a fluorescent probe in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(pyren-1-yl)aniline
- N,N-Diphenyl-4-(pyren-1-yl)aniline
Uniqueness
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline is unique due to its extended alkyl chain, which enhances its solubility and processability in various solvents. This makes it more versatile compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
109298-38-6 |
|---|---|
Molekularformel |
C37H45N |
Molekulargewicht |
503.8 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(13-pyren-1-yltridecyl)aniline |
InChI |
InChI=1S/C37H45N/c1-38(2)34-26-19-29(20-27-34)15-12-10-8-6-4-3-5-7-9-11-13-16-30-21-22-33-24-23-31-17-14-18-32-25-28-35(30)37(33)36(31)32/h14,17-28H,3-13,15-16H2,1-2H3 |
InChI-Schlüssel |
XRVSBSDMMHKFJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


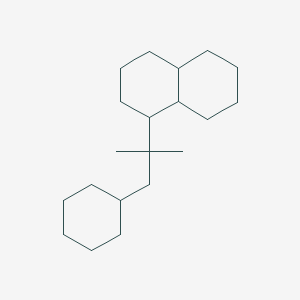
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
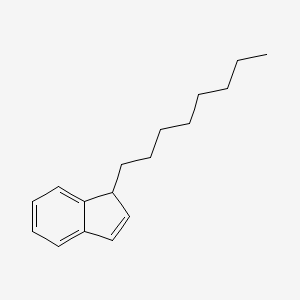
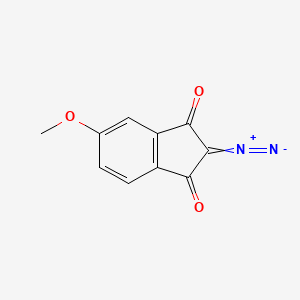

![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)
![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
